molecular formula C9H7NO3 B8068420 4-Ethynyl-1-methoxy-2-nitrobenzene

4-Ethynyl-1-methoxy-2-nitrobenzene

Cat. No.: B8068420
M. Wt: 177.16 g/mol
InChI Key: TYAHQTZBCRBZMV-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methoxy-2-nitrobenzene is an organic compound with the molecular formula C9H7NO3. It is a derivative of benzene, featuring an ethynyl group (-C≡CH), a methoxy group (-OCH3), and a nitro group (-NO2) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-methoxy-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-1-methoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methoxy-2-nitrobenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyl-1-methoxy-2-nitrobenzene: C9H7NO3

    1-Ethynyl-2-methoxy-4-nitrobenzene: C9H7NO3

    2-Ethynyl-1-methoxy-4-nitrobenzene: C9H7NO3

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of the ethynyl group at the 4-position, methoxy group at the 1-position, and nitro group at the 2-position provides distinct chemical properties compared to its isomers .

Biological Activity

4-Ethynyl-1-methoxy-2-nitrobenzene, with the molecular formula C9H9NO2C_9H_9NO_2, is an organic compound characterized by its unique combination of functional groups: an ethynyl group, a methoxy group, and a nitro group. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be synthesized through various methods, including the Sonogashira coupling reaction which allows for the introduction of the ethynyl group onto the aromatic ring. The presence of the nitro and methoxy groups enhances its reactivity and potential interactions in biological systems.

Property Value
Molecular FormulaC9H9NO2C_9H_9NO_2
Molecular Weight177.16 g/mol
Functional GroupsEthynyl, Methoxy, Nitro

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The nitro group may undergo reduction within biological systems, leading to reactive intermediates that can interact with cellular macromolecules. This interaction can influence several cellular pathways, potentially affecting processes such as apoptosis and cell signaling.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with nitro groups have shown effectiveness against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research has highlighted the potential anticancer activity of nitro-substituted aromatic compounds. For example, studies suggest that this compound could inhibit tumor growth by inducing apoptosis in cancer cells. This effect may be mediated through the activation of specific signaling pathways associated with cell death.

Case Studies

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy of this compound against various pathogens.
    • Methodology : Disk diffusion method was employed to assess antibacterial activity.
    • Results : The compound exhibited significant inhibition zones against Gram-positive bacteria, indicating promising antimicrobial properties.
  • Anticancer Activity Assessment :
    • Objective : To investigate the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent reduction in cell viability was observed in several cancer cell lines, suggesting potential as an anticancer agent.

Properties

IUPAC Name

4-ethynyl-1-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAHQTZBCRBZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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